2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)butan-1-one
Overview
Description
2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)butan-1-one is a complex organic compound with a unique structure that includes a chlorinated butanone backbone and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)butan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a butanone derivative, followed by the introduction of the isoindoline moiety through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions, utilizing automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the butanone moiety can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carbonyl group results in an alcohol.
Scientific Research Applications
2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)butan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)butan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s isoindoline moiety can bind to active sites on enzymes, inhibiting their activity. Additionally, the chlorinated butanone backbone may interact with receptor proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one: Similar structure but with a propanone backbone.
2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)pentan-1-one: Similar structure but with a pentanone backbone.
Uniqueness
The uniqueness of 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)butan-1-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]-2-chlorobutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO2/c1-2-11(14)12(17)15-7-10-5-3-4-6-13(10,8-15)9-16/h10-11,16H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMURMLKTPKTZPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC2CCCCC2(C1)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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